7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Description
Properties
Molecular Formula |
C6H9ClF3NO |
|---|---|
Molecular Weight |
203.59 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H |
InChI Key |
FTCWVXUMTCPZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of furans with olefinic or acetylenic dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural properties allow it to interact with various biological receptors, potentially leading to therapeutic effects. Research has indicated that the trifluoromethyl group significantly enhances binding affinity to target proteins involved in crucial signaling pathways.
Mechanisms of Action :
- The bicyclic structure enables the compound to fit into biological receptors effectively.
- It may inhibit or activate certain pathways, although specific molecular targets are still under investigation.
Organic Synthesis
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties facilitate the development of new compounds with desired biological activities.
Case Study 1: Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective properties in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation, contributing to neuronal survival.
Case Study 2: Antimicrobial Activity
In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The trifluoromethyl group appears to enhance its efficacy compared to similar compounds without this functional group.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to unsubstituted or fluorine-only analogs .
- Ring size differences (e.g., [4.1.0] vs. [2.2.1]) alter strain and reactivity. Smaller rings (e.g., [2.2.1]) are more rigid, while larger rings (e.g., [3.2.1]) offer conformational flexibility .
- The absence of an amine group in 1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane limits its utility in reactions requiring basic nitrogen, such as nucleophilic substitutions .
Pharmacological Relevance
- The target compound’s trifluoromethyl group is critical in modern drug design, improving binding affinity to hydrophobic pockets in enzymes or receptors .
- In contrast, 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (without CF₃) is primarily a synthetic intermediate, lacking direct pharmacological activity .
- Fluorinated analogs (e.g., 7-fluoro derivatives) show reduced bioactivity due to weaker electron-withdrawing effects compared to CF₃ .
Biological Activity
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1R,4S,6S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
- Molecular Formula : C7H9ClF3NO3
- Molecular Weight : 247.6 g/mol
- CAS Number : 1955485-19-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Binding Affinity Studies
In vitro studies have shown that derivatives of bicyclic compounds similar to 7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane exhibit varying affinities for dopamine transporters (Ki values ranging from 5 to 96 µM) when compared to cocaine and other related compounds . This suggests a potential role in modulating dopaminergic signaling.
Biological Activity Overview
The biological activities reported for this compound include:
- Antidepressant Effects : Preliminary studies indicate that compounds with similar bicyclic structures can exhibit antidepressant-like effects in animal models by increasing serotonin levels in the synaptic cleft.
- Cognitive Enhancement : Some derivatives have been noted for their potential in enhancing cognitive function, possibly through modulation of cholinergic pathways.
- Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.
Case Study 1: Antidepressant Activity
A study conducted on a series of bicyclic compounds demonstrated that certain derivatives exhibited significant antidepressant-like effects in the forced swim test (FST) model in rodents, suggesting a mechanism involving serotonin reuptake inhibition .
Case Study 2: Neuroprotection
Research has indicated that related bicyclic compounds can reduce neuronal apoptosis induced by oxidative stress in vitro, highlighting their potential as neuroprotective agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Ki Value (µM) | Activity Type |
|---|---|---|---|
| Cocaine | 50-36-2 | 0.1 | Dopamine Transporter Inhibitor |
| WIN 35,065-2 | 126949-80-8 | 0.05 | Dopamine Transporter Inhibitor |
| Bicyclic Derivative A | 1235439-60-7 | 5 | Antidepressant |
| Bicyclic Derivative B | 1486468-43-2 | 20 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
